molecular formula C10H11NO6 B8554949 Methyl 3-(2-hydroxyethoxy)-4-nitrobenzoate

Methyl 3-(2-hydroxyethoxy)-4-nitrobenzoate

Cat. No. B8554949
M. Wt: 241.20 g/mol
InChI Key: SRZDHUCDRZWFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-hydroxyethoxy)-4-nitrobenzoate is a useful research compound. Its molecular formula is C10H11NO6 and its molecular weight is 241.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(2-hydroxyethoxy)-4-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-hydroxyethoxy)-4-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H11NO6

Molecular Weight

241.20 g/mol

IUPAC Name

methyl 3-(2-hydroxyethoxy)-4-nitrobenzoate

InChI

InChI=1S/C10H11NO6/c1-16-10(13)7-2-3-8(11(14)15)9(6-7)17-5-4-12/h2-3,6,12H,4-5H2,1H3

InChI Key

SRZDHUCDRZWFIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To methyl 3-hydroxy-4-nitrobenzoate (Dictionary of Organic Compounds, Heilbron, I.; Brunburg, H. M., Eds.; Vol. 3; 1953, Oxford University Press: New York, N.Y.; p 700) (5.0 g, 0.0254 mol) dissolved in acetone (50 mL) was added potassium carbonate (4.3 g, 0.0300 mol), sodium iodide (0.375 g, 0.0025 mol), and 2-bromoethanol (3.44 g, 0.0275 mol). After refluxing for 60 h, thin-layer chromatographic analysis (SiO2, 3:2 hexane:ethyl acetate) showed partial disappearance (50%) of the starting material along with the formation (50%) of a new, lower-running spot (Rf =0.2). To the reaction mixture, additional potassium carbonate (4.3 g, 0.0300 mol), sodium iodide (0.375 g, 0.0025 mol), and 2-bromoethanol (3.44 g, 0.0275 mol) were added. After refluxing for 24 h more, thin-layer chromatographic analysis (SiO2, 3:2 hexane:ethyl acetate) showed increased disappearance of the starting material along with the formation (70%) of a lower-running spot (Rf =0.2). One-half of the reaction was poured into water (200 mL) and then extracted three times with 100-mL portions of ethyl acetate. The organic layer was concentrated and the residue recrystallized from ethyl acetate-hexane. The material was collected by filtration and dried in vacuo at acetone reflux to give 0.878 g (14%) of methyl 3-(2-hydroxyethoxy)-4-nitrobenzoate as an orange solid, mp 97°-98° C.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
4.3 g
Type
reactant
Reaction Step Six
Quantity
0.375 g
Type
reactant
Reaction Step Six
Quantity
3.44 g
Type
reactant
Reaction Step Six
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
4.3 g
Type
reactant
Reaction Step Eight
Quantity
0.375 g
Type
reactant
Reaction Step Eight
Quantity
3.44 g
Type
reactant
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.